molecular formula C15H14N2O4 B5713347 N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B5713347
M. Wt: 286.28 g/mol
InChI Key: ANDSPBYXYYUUMJ-UHFFFAOYSA-N
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Description

"N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide" belongs to a class of organic compounds known as acetamides, which feature an acyl group attached to a nitrogen atom. This compound seems to incorporate both nitro and phenoxy functional groups, suggesting its relevance in fields like organic synthesis and materials science due to these groups' reactive and binding properties.

Synthesis Analysis

The synthesis of similar acetamide compounds often involves catalytic systems or reductive carbonylation reactions. For example, the synthesis of N-(4-hydroxyphenyl)acetamide, a related compound, can be achieved through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in a one-pot process, offering a high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Such methodologies may be adapted for the synthesis of "this compound" by altering starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamides like "this compound" can be analyzed through crystallography and spectroscopy. Acetamides exhibit various hydrogen bonding patterns and conformations, which can significantly affect their physical and chemical properties. For instance, the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, demonstrating the influence of substituents on molecular geometry (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

properties

IUPAC Name

N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-11-3-2-4-12(9-11)16-15(18)10-21-14-7-5-13(6-8-14)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDSPBYXYYUUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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